methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
The synthesis of methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-methyl-1H-pyrazole with various benzaldehydes catalyzed by sodium acetate at room temperature . Industrial production methods often involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its diverse biological activities . It has shown potential in the treatment of diseases such as cancer, leishmaniasis, and malaria . Additionally, it is used in the study of molecular docking and simulation to understand its interactions with various biological targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The molecular docking studies have revealed its binding patterns in the active sites of various enzymes, which helps in understanding its biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-phenyl-3-methyl-5-pyrazolone and 1,3-dimethyl-5-pyrazolone . These compounds share similar structural motifs but differ in their specific biological activities and applications. Methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H14N8O4S |
---|---|
Molecular Weight |
378.37 g/mol |
IUPAC Name |
methyl 3-[[4-methyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-4-nitro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N8O4S/c1-7-4-5-20(18-7)6-8-14-17-13(19(8)2)26-11-10(21(23)24)9(15-16-11)12(22)25-3/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
GAXVVIRESLNVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(N2C)SC3=NNC(=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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